PROTAC TYK2 degrader-1

PROTAC E3 ligase VHL

PROTAC TYK2 degrader-1 (CPD-155; CAS 2770470-20-5) is a proteolysis-targeting chimera (PROTAC) specifically designed for the targeted degradation of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family pivotal in cytokine signaling and autoimmune pathology. This bifunctional molecule comprises a TYK2-binding ligand (HY-158340) tethered via a chemical linker to a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting moiety (Thalidomide analog, HY-14658), thereby hijacking the ubiquitin-proteasome system to achieve TYK2 protein knockdown.

Molecular Formula C40H41N13O7
Molecular Weight 815.8 g/mol
Cat. No. B12379629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC TYK2 degrader-1
Molecular FormulaC40H41N13O7
Molecular Weight815.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C40H41N13O7/c1-41-38(57)33-27(46-26-12-8-10-24(34(26)60-3)35-45-21-52(2)51-35)19-30(49-50-33)47-29-15-13-22(20-44-29)36(55)43-18-6-4-5-17-42-25-11-7-9-23-32(25)40(59)53(39(23)58)28-14-16-31(54)48-37(28)56/h7-13,15,19-21,28,42H,4-6,14,16-18H2,1-3H3,(H,41,57)(H,43,55)(H,48,54,56)(H2,44,46,47,49)
InChIKeyBNTMVRWLSZXCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC TYK2 Degrader-1: Foundational Overview for Targeted TYK2 Degradation Research Procurement


PROTAC TYK2 degrader-1 (CPD-155; CAS 2770470-20-5) is a proteolysis-targeting chimera (PROTAC) specifically designed for the targeted degradation of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family pivotal in cytokine signaling and autoimmune pathology [1]. This bifunctional molecule comprises a TYK2-binding ligand (HY-158340) tethered via a chemical linker to a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting moiety (Thalidomide analog, HY-14658), thereby hijacking the ubiquitin-proteasome system to achieve TYK2 protein knockdown . It is commercially available as a high-purity research tool (≥99.46% by HPLC) and serves as a critical probe for dissecting TYK2 scaffolding functions beyond traditional kinase inhibition .

Why Generic Substitution Fails for PROTAC TYK2 Degrader-1: The Imperative of E3 Ligase Specificity and Degradation Efficiency


In-class substitution of TYK2 PROTAC degraders is scientifically unsound due to divergent E3 ligase recruitment strategies (VHL vs. CRBN) and stark quantitative disparities in degradation potency (Dmax and DC50) [1]. For instance, while PROTAC TYK2 degrader-1 achieves a Dmax >60% via VHL-mediated degradation, the CRBN-recruiting TYD-68 exhibits a DC50 of 0.42 nM and Dmax of 95%, and PROTAC TYK2 degradation agent1 demonstrates a DC50 of 14 nM [2]. These differences dictate the extent of TYK2 protein depletion, influencing downstream signaling blockade and experimental interpretation. Procurement of an analog without verified comparative data introduces unacceptable variability in functional studies and preclinical validation workflows.

Quantitative Differentiation of PROTAC TYK2 Degrader-1 Against Leading TYK2 Degraders


E3 Ligase Recruitment Mechanism: VHL vs. CRBN Dependency

PROTAC TYK2 degrader-1 utilizes a VHL-recruiting moiety (Thalidomide analog, HY-14658) to induce TYK2 degradation, whereas the more potent TYD-68 and PROTAC TYK2 degradation agent1 employ CRBN as the E3 ligase [1]. The choice of E3 ligase dictates degradation kinetics, cellular context dependency (e.g., VHL expression levels), and potential off-target profiles [2]. For studies requiring VHL-mediated ubiquitination pathways, PROTAC TYK2 degrader-1 is the appropriate tool.

PROTAC E3 ligase VHL CRBN

Comparative Degradation Potency: Dmax and DC50 Assessment

PROTAC TYK2 degrader-1 achieves a maximum degradation (Dmax) of >60% for TYK2 protein . In contrast, the CRBN-recruiting TYD-68 demonstrates a Dmax of 95% and a DC50 of 0.42 nM, while PROTAC TYK2 degradation agent1 exhibits a DC50 of 14 nM [1]. No DC50 value is publicly reported for PROTAC TYK2 degrader-1, limiting direct concentration-response comparisons.

TYK2 PROTAC degradation Dmax

TYK2 Ligand Specificity: Allosteric vs. Orthosteric Binding Mode

PROTAC TYK2 degrader-1 incorporates TYK2 ligand 1 (HY-158340), a compound structurally derived from allosteric TYK2 inhibitors targeting the pseudokinase (JH2) domain . In contrast, TYD-68 employs TYK2 ligand 2 (HY-173359), also an allosteric JH2 binder, while PROTAC TYK2 degradation agent1 utilizes a distinct TYK2-binding moiety [1]. The specific ligand architecture influences degradation selectivity across the JAK family and may modulate the ternary complex geometry.

TYK2 ligand allosteric JH2 domain

Molecular Weight and Physicochemical Property Comparison

PROTAC TYK2 degrader-1 possesses a molecular weight of 815.84 g/mol (C40H41N13O7) . In comparison, TYD-68 has a molecular weight of 841.85 g/mol (C43H40FN11O7), and PROTAC TYK2 degradation agent1 is substantially larger at 1056.28 g/mol (C55H69N13O7S) [1]. Lower molecular weight may confer advantages in passive permeability and solubility, though this must be balanced against target engagement and degradation efficiency.

molecular weight drug-likeness permeability

Commercial Purity and Batch Consistency

PROTAC TYK2 degrader-1 is commercially supplied with a guaranteed purity of ≥99.46% by HPLC analysis . TYD-68 is offered at 99.54% purity, and PROTAC TYK2 degradation agent1 at 99.50% [1]. While all three compounds exceed 99% purity, minor variations in impurity profiles may affect biological activity in sensitive assays.

purity quality control reproducibility

Optimal Application Scenarios for PROTAC TYK2 Degrader-1 in Academic and Industrial Research


Investigating VHL-Dependent Ubiquitination Pathways in TYK2 Biology

Researchers studying the role of the VHL E3 ligase in TYK2 degradation should preferentially select PROTAC TYK2 degrader-1 due to its explicit VHL-recruiting moiety (Thalidomide analog). This compound enables precise interrogation of VHL-mediated proteasomal degradation mechanisms in TYK2 scaffolding biology, distinct from CRBN-dependent degraders like TYD-68 [1].

Cell-Based Assays Requiring Moderate TYK2 Protein Knockdown

For experimental systems where complete (>90%) TYK2 depletion may induce compensatory feedback or cytotoxicity, PROTAC TYK2 degrader-1 (Dmax >60%) provides a moderate knockdown phenotype. This contrasts with the near-complete depletion achievable with TYD-68 (Dmax 95%), allowing for dose-response studies and partial loss-of-function analyses [1].

Comparative Degrader Selectivity Profiling Against JAK Family Members

PROTAC TYK2 degrader-1, incorporating the allosteric TYK2 ligand 1 (JH2 domain binder), serves as a valuable tool for side-by-side selectivity comparisons against JAK1, JAK2, JAK3, and other kinases. Its distinct ligand scaffold enables researchers to benchmark degradation selectivity relative to other TYK2 PROTACs and traditional kinase inhibitors [1].

Preclinical Validation of TYK2 as a Therapeutic Target in Autoimmune Models

While in vivo data for PROTAC TYK2 degrader-1 are not publicly available, its Dmax >60% in cellular assays supports its utility in in vitro preclinical studies of autoimmune conditions such as psoriasis, inflammatory bowel disease, and lupus. It can be employed to validate TYK2 dependency in disease-relevant cell types (e.g., keratinocytes, immune cells) prior to advancing more potent degraders to animal studies [1].

Technical Documentation Hub

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